Quinolin-8-yl 2-chloro-5-nitrobenzoate
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Overview
Description
Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a quinoline moiety linked to a chloronitrobenzoate group, which contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. The primary targets of this compound are the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the most common signaling pathway affected by this compound . This pathway plays a role in multiple cancers by apoptosis and cell proliferation . The downstream effects of this interaction can lead to changes in cell growth and survival.
Pharmacokinetics
. These properties impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body.
Result of Action
The result of this compound’s action is the inhibition of the PI3K/AKT/mTOR pathway, which can lead to decreased cell proliferation in certain types of cancer . One of the compounds, similar to this compound, was found to be active with an inhibition concentration value of IC50 29.4 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with quinolin-8-ol. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and quinolin-8-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted quinolin-8-yl benzoates.
Reduction: Quinolin-8-yl 2-chloro-5-aminobenzoate.
Ester Hydrolysis: 2-chloro-5-nitrobenzoic acid and quinolin-8-ol.
Scientific Research Applications
Quinolin-8-yl 2-chloro-5-nitrobenzoate has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and hydroxychloroquine, which are used as antimalarial agents.
Nitrobenzoate Esters: Compounds like methyl 2-chloro-5-nitrobenzoate, which share similar structural features.
Uniqueness
Quinolin-8-yl 2-chloro-5-nitrobenzoate is unique due to the combination of the quinoline and chloronitrobenzoate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
quinolin-8-yl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHHWQOTMUBCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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